L-alaninamide

Chiral resolution Enzymatic kinetic resolution Biocatalysis

L‑Alaninamide (CAS 7324‑05‑2) is the primary carboxamide of the proteinogenic amino acid L‑alanine, formally (2S)-2‑aminopropanamide, and is most commonly supplied as the hydrochloride salt. In aqueous and alcoholic solution the compound exists as a protonated amine that serves as a nucleophilic building block in kinetically controlled peptide synthesis and as a chiral scaffold for medicinal chemistry exploration.

Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 7324-05-2
Cat. No. B112954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-alaninamide
CAS7324-05-2
Molecular FormulaC3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC(C(=O)N)N
InChIInChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m0/s1
InChIKeyHQMLIDZJXVVKCW-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alaninamide (CAS 7324-05-2) Technical Baseline for Scientific Procurement


L‑Alaninamide (CAS 7324‑05‑2) is the primary carboxamide of the proteinogenic amino acid L‑alanine, formally (2S)-2‑aminopropanamide, and is most commonly supplied as the hydrochloride salt [1]. In aqueous and alcoholic solution the compound exists as a protonated amine that serves as a nucleophilic building block in kinetically controlled peptide synthesis and as a chiral scaffold for medicinal chemistry exploration [2]. Identity and enantiomeric purity are routinely verified by specific optical rotation ([α]25/D +11.0°, c = 1 in methanol) and melting point (212–217 °C) .

Why Generic Interchange of L-Alaninamide with Other Amino Acid Amides Is Not Scientifically Justified


Although amino acid amides share the general structure H‑Xaa‑NH₂, their physicochemical properties, enzyme substrate profiles, and pharmacological outcomes diverge sharply when the side‑chain or stereochemistry is altered. For L‑alaninamide, the compact methyl side‑chain minimises steric hindrance during solid‑phase coupling while retaining sufficient hydrophobicity to influence solubility and secondary structure formation, which directly affects synthesis yield and purity [1]. In enzymatic transformations, D‑alaninamide is hydrolysed by D‑amidase with a Km of 4.2 mM, whereas L‑alaninamide exhibits a 6.2‑fold higher Km (26.1 mM) and a relative velocity of only 0.7 % of the D‑enantiomer, demonstrating that chirality dictates kinetic behaviour in a manner that cannot be compensated by simple molar substitution [2]. In receptor pharmacology, replacing glycinamide with L‑alaninamide in vasopressin abolishes pressor activity while preserving 10–70 % of antidiuretic activity, a selectivity profile that is not reproduced by other C‑terminal amide variations [3]. These examples underscore that the selection of L‑alaninamide over a stereo‑ or structural isomer must be based on quantitative performance data rather than assumed class equivalence.

Quantitative Evidence for Differentiated Scientific Selection of L-Alaninamide (CAS 7324-05-2)


Enzyme Substrate Discrimination: 143‑Fold Lower Velocity of L-Alaninamide vs D-Alaninamide on D‑Amidase

The D‑stereospecific amidase from Arthrobacter sp. NJ‑26 discriminates sharply between enantiomers. Relative velocity toward L‑alaninamide is approximately 0.7 % of that toward D‑alaninamide, corresponding to a ~143‑fold preference for the D‑enantiomer [1]. This near‑absolute stereoselectivity allows L‑alaninamide to remain essentially unreacted in resolutions of racemic alaninamide.

Chiral resolution Enzymatic kinetic resolution Biocatalysis

Enzyme Affinity Discrimination: 6.2‑Fold Difference in Km Between L‑ and D‑Alaninamide on D‑Amidase

The Michaelis constant (Km) for L‑alaninamide is 26.1 mM, compared with 4.2 mM for D‑alaninamide on the same D‑amidase preparation, representing a 6.2‑fold difference in apparent binding affinity [1]. This quantitative gap indicates that even at saturating concentrations, L‑alaninamide requires far higher levels to achieve the same fractional active‑site occupancy.

Substrate affinity Michaelis constant Enantiomer discrimination

Peptide Synthesis Efficiency: >2.5‑Fold Rate Enhancement and >3‑Fold Nucleophile Specificity Gain with L-Alaninamide Hydrochloride

In α‑chymotrypsin‑catalysed dipeptide synthesis on celite in acetonitrile, addition of insoluble L‑alaninamide hydrochloride (30 mM nucleophile, 15–20 mM triethylamine) increased the initial synthesis rate >2.5‑fold relative to the fully solubilised system and improved nucleophile specificity more than 3‑fold [1]. The effect is attributed to a separate dense liquid phase of the protonated nucleophile that mitigates mass‑transfer limitations.

Peptide synthesis Kinetically controlled coupling Immobilized enzyme

Receptor Subtype Selectivity: Vasopressin Analogues Bearing L-Alaninamide Retain Antidiuretic Activity While Losing Pressor Activity

When the C‑terminal glycinamide of arginine vasopressin (AVP) or lysine vasopressin (LVP) is replaced by L‑alaninamide, the resulting analogues lose virtually all pressor (V1a‑receptor) activity but retain 10–70 % of the antidiuretic (V2‑receptor) activity of the parent hormone in rats [1]. The D‑alaninamide substitution yields a similar dissociation, confirming that the effect arises from the alkyl extension rather than chirality per se, but the L‑enantiomer is the naturally compatible building block for further peptide elaboration.

Vasopressin receptor Antidiuretic activity Pressor activity

Physicochemical Identity Verification: Specific Optical Rotation and Melting Point Differentiate L-Alaninamide from Structural Analogues

L‑Alaninamide hydrochloride exhibits a specific optical rotation of [α]25/D +11.0° (c = 1, methanol) and a melting point range of 212–217 °C [1]. These values are distinct from L‑alanine ([α]25/D +14.5°, c = 2, 5 M HCl; mp ~300 °C dec.) and from D‑alaninamide hydrochloride ([α]25/D −11.0°), providing robust orthogonal identity confirmation and enantiomeric purity assessment upon receipt.

Chiral purity Quality control Identity testing

Solubility Profile: Water and Alcohol Solubility Enables Aqueous and Polar Organic Reaction Media

The hydrochloride salt of L‑alaninamide is freely soluble in water and methanol and slightly soluble in ethanol, but practically insoluble in ether and n‑butanol [1]. This contrasts with L‑alanine, which has lower solubility in polar organic solvents, and with highly lipophilic amino acid amides such as L‑valinamide that show reduced aqueous solubility. The balanced solubility profile allows L‑alaninamide hydrochloride to be used in both aqueous enzyme catalysis and polar‑organic solid‑phase peptide synthesis without solvent incompatibility.

Solubility Formulation Reaction medium compatibility

Evidence‑Based Application Scenarios for L‑Alaninamide Selection (CAS 7324-05-2)


Enzymatic Resolution of Racemic Alaninamide for D‑/L‑Alanine Production

When a D‑stereospecific amidase (e.g., from Arthrobacter sp. NJ‑26) is employed to resolve DL‑alaninamide, L‑alaninamide remains virtually untouched due to its 143‑fold lower relative velocity (0.7 % of D‑alaninamide) and 6.2‑fold higher Km (26.1 mM vs 4.2 mM) [1]. This allows quantitative recovery of L‑alaninamide from the reaction mixture, which can be recycled or further derivatised without chiral erosion. Selection of high‑purity L‑alaninamide as a reference standard or starting material is critical when validating enantiomeric excess assays for resolution process monitoring.

Kinetically Controlled Dipeptide Synthesis Using Immobilised Proteases

In celite‑immobilised α‑chymotrypsin‑catalysed dipeptide synthesis in acetonitrile, the addition of protonated L‑alaninamide hydrochloride as a separate insoluble phase boosts initial coupling rates >2.5‑fold and nucleophile specificity >3‑fold compared with the fully soluble system [2]. This application requires the hydrochloride salt form specifically; the free base does not generate the requisite dense liquid phase that relieves mass‑transfer limitations. Procurement should specify the hydrochloride salt (CAS 33208‑99‑0) and ensure particle size consistency.

Design of V2‑Selective Vasopressin Peptide Analogues

Replacement of the C‑terminal glycinamide in AVP or LVP with L‑alaninamide yields analogues that retain 10–70 % of antidiuretic (V2‑receptor) activity while abolishing pressor (V1a‑receptor) activity in rats [3]. This pharmacological dissociation is valuable for developing aquaretic agents devoid of vasoconstrictive side effects. The L‑enantiomer is preferred for compatibility with ribosomal peptide synthesis and endogenous processing, and its specific optical rotation (+11.0°) provides an in‑process control for enantiomeric integrity during solid‑phase assembly.

Chiral Building Block for Glucocorticoid Steroidal Pyrazole Conjugates

L‑Alaninamide has been used as a starting material for the preparation of novel amide derivatives of steroidal[3,2‑c]pyrazole compounds exhibiting glucocorticoid activity . In such semisynthetic conjugations, the primary amine of L‑alaninamide acts as the nucleophilic anchor; its compact methyl side‑chain minimises steric interference with the bulky steroidal scaffold, a feature that bulkier amino acid amides (e.g., L‑valinamide, L‑leucinamide) cannot replicate without compromising coupling yield.

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